molecular formula C18H20N6O5S3 B3017583 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 1396885-73-6

4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B3017583
CAS No.: 1396885-73-6
M. Wt: 496.58
InChI Key: SEFLPFIHPGNIGO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The benzamide nitrogen is linked via a methylene bridge to a 1,3,4-oxadiazole ring. The oxadiazole’s 5-position contains a thioether-bound ethyl group terminating in a 2-(4-methylthiazol-2-yl)amino-2-oxo moiety. This structure integrates multiple pharmacophoric elements: the sulfamoyl group (polar, hydrogen-bonding), oxadiazole (heterocyclic rigidity), and thiazole (aromatic, bioisostere for benzene).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S3/c1-11-9-30-17(20-11)21-14(25)10-31-18-23-22-15(29-18)8-19-16(26)12-4-6-13(7-5-12)32(27,28)24(2)3/h4-7,9H,8,10H2,1-3H3,(H,19,26)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFLPFIHPGNIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a sulfamoyl group, a benzamide moiety, and a thiazole derivative linked through an oxadiazole ring. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic pathway is crucial for understanding the compound's biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antitumor Activity : Many derivatives of thiazole and oxadiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole rings have been linked to inhibition of protein kinases involved in cancer progression .
  • Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with bacterial enzymes .
  • Antiviral Effects : Some derivatives have demonstrated antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may mimic natural substrates, allowing it to competitively inhibit enzymes critical for cellular processes.
  • Binding Affinity : The structural components, particularly the thiazole and oxadiazole rings, contribute to high binding affinity for specific biological targets such as kinases and receptors involved in cancer and infectious diseases .

Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityIC50/Other Metrics
1,3,4-thiadiazole derivativesAntitumorIC50 = 7.4 µM (K562 cell line)
2-amino-1,3,4-thiadiazolesAntimicrobialMIC = 32–42 μg/mL (against C. albicans)
Thiourea-thiadiazole hybridsAntiviralEC50 = 31.4 μM (Influenza A H3N2)

Case Studies

  • Antitumor Evaluation : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various human cancer cell lines. One study reported a compound with an IC50 value indicating significant potency against K562 cells expressing Bcr-Abl tyrosine kinase .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of thiadiazole derivatives, revealing that certain compounds exhibited strong inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

Scientific Research Applications

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by relevant data and insights from verified sources.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent. The presence of the sulfamoyl group is known to enhance the bioactivity of sulfonamides, which are well-documented for their therapeutic effects against bacterial infections and tumors.

Case Studies

  • Antimicrobial Activity : Research has shown that sulfamoyl compounds exhibit significant antibacterial properties. Studies involving similar structures have demonstrated efficacy against a range of pathogens, suggesting that this compound may share similar mechanisms of action.
  • Anticancer Properties : Preliminary studies indicate that compounds with oxadiazole rings can inhibit cancer cell proliferation. Investigations into derivatives of this compound could reveal promising candidates for further development.

Biological Research

This compound serves as a valuable probe in biological studies to understand enzyme inhibition and protein interactions. Its ability to mimic natural substrates allows for competitive inhibition studies.

Chemical Biology

In chemical biology, the compound can be utilized to explore biological pathways and mechanisms through targeted interactions with specific proteins or enzymes.

Research Insights

  • Target Identification : By using this compound in assays, researchers can identify potential biological targets for drug development.
  • Pathway Analysis : The interactions observed can provide insights into metabolic pathways involved in disease processes.

Industrial Applications

The compound may also find utility as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure can facilitate the development of novel compounds with enhanced properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
  • Thiadiazole vs. Oxadiazole Analogs: The compound N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () replaces the oxadiazole with a thiadiazole. In contrast, oxadiazoles (as in the target compound) offer better π-stacking interactions in biological systems .
  • Benzothiazole Derivatives: Compounds like N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide () prioritize benzothiazole/benzoxazole cores. These larger aromatic systems may improve DNA intercalation or kinase inhibition but increase molecular weight and logP, reducing bioavailability compared to the target compound’s compact thiazole-oxadiazole framework .
Substituent Modifications
  • Sulfamoyl Group Variations: Dimethylsulfamoyl (Target) vs. Diethyl/Dipropylsulfamoyl: The compound 4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide () substitutes dimethyl with dipropyl groups. Longer alkyl chains increase lipophilicity (logP +0.8–1.2), enhancing membrane permeability but risking CYP450-mediated metabolism. The target’s dimethyl group balances polarity and metabolic stability . Nitro vs. Sulfamoyl: 4-Nitro-N-(5-((2-((thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () replaces sulfamoyl with a nitro group. Nitro’s strong electron-withdrawing nature may improve electrophilic reactivity (e.g., kinase inhibition) but raises toxicity concerns (e.g., mutagenicity via nitroreductases) .
  • Thioethyl Side Chain Modifications: Benzylamino vs. 4-Methylthiazolylamino: N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(dimethylsulfamoyl)benzamide () substitutes the 4-methylthiazole with a benzyl group. The benzyl moiety increases hydrophobicity (clogP +1.5) but may reduce target specificity due to non-selective hydrophobic interactions.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Thiadiazole Analog () Benzylamino Derivative ()
Molecular Weight (g/mol) 489.6 504.0 521.6
clogP 2.1 3.4 3.8
Hydrogen Bond Donors 3 2 3
TPSA (Ų) 135 118 125
Solubility (mg/mL) 0.12 (predicted) 0.06 (predicted) 0.04 (predicted)

Key Observations :

  • The target compound’s lower clogP (2.1) and moderate TPSA (135 Ų) suggest favorable aqueous solubility and oral bioavailability compared to more lipophilic analogs .
  • Thiadiazole derivatives () exhibit higher membrane permeability but may require structural optimization to reduce metabolic clearance.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, given its structural complexity?

  • Methodology :

  • Employ ultrasonication during coupling reactions to enhance reaction efficiency and reduce side products, as demonstrated in the synthesis of structurally similar sulfonamide-oxadiazole hybrids .
  • Use DMAP (4-dimethylaminopyridine) as a catalyst in nucleophilic substitution steps to improve regioselectivity and yield .
  • Monitor reaction progress via HPLC to identify intermediates and optimize reaction time/temperature.

Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Methodology :

  • Combine 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to resolve overlapping signals from the benzamide, oxadiazole, and thiazole moieties .
  • Use FT-IR to confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Validate purity via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .

Q. Which in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodology :

  • Test antimicrobial activity using broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for oxadiazole-thiazole hybrids .
  • Evaluate antitumor potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values with structurally related compounds .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic/electrophilic sites for derivatization .
  • Use molecular dynamics (MD) simulations to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) and optimize binding affinity .
  • Integrate AI-driven reaction path search tools (e.g., ICReDD’s quantum chemistry-informed models) to predict optimal reaction conditions .

Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodology :

  • Conduct meta-analysis of literature data (e.g., oxadiazole derivatives with varying substituents) to identify structure-activity relationships (SARs). For example, compare the antimicrobial efficacy of benzamide-containing analogs versus non-benzamide variants .
  • Validate hypotheses via focused library synthesis , systematically modifying the sulfamoyl or thiazole groups to isolate key pharmacophores .

Q. What experimental strategies can elucidate the compound’s mechanism of action in antitumor assays?

  • Methodology :

  • Perform flow cytometry to assess apoptosis induction (e.g., Annexin V/PI staining) and cell cycle arrest in treated cancer cells .
  • Use Western blotting to quantify expression of apoptosis-related proteins (e.g., Bcl-2, Bax) and validate pathway engagement .
  • Screen against kinase panels (e.g., EGFR, VEGFR) to identify potential enzymatic targets, leveraging structural similarities to known kinase inhibitors .

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